trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Overview
Description
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane: is an organic compound with the molecular formula C12H21F3 and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a pentyl group and a trifluoromethyl group in a trans configuration. It is used in various research applications due to its unique chemical properties.
Scientific Research Applications
Chemistry:
- Used as a reference compound in analytical chemistry for the study of fluorinated organic compounds.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes derivatization to introduce the pentyl and trifluoromethyl groups.
Trans Configuration: The reaction conditions are controlled to ensure the trans configuration of the substituents. This often involves the use of specific catalysts and temperature control.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new substituted cyclohexane derivatives.
Mechanism of Action
The mechanism of action of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The pathways involved may include:
Electrophilic interactions: The trifluoromethyl group can enhance the electrophilicity of the compound, making it more reactive towards nucleophiles.
Hydrophobic interactions: The pentyl group can facilitate hydrophobic interactions with biological membranes or proteins.
Comparison with Similar Compounds
trans-1-n-Pentyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a trifluoromethyl group.
trans-1-n-Pentyl-4-chlorocyclohexane: Contains a chlorine atom instead of a trifluoromethyl group.
trans-1-n-Pentyl-4-bromocyclohexane: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane imparts unique chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which are not observed in its non-fluorinated analogs.
Properties
IUPAC Name |
1-pentyl-4-(trifluoromethyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMMFSZXNAUQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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